molecular formula C21H26N2O3S B3917103 N-Cyclopentyl-2-(4-methyl-N-(o-tolyl)phenylsulfonamido)acetamide

N-Cyclopentyl-2-(4-methyl-N-(o-tolyl)phenylsulfonamido)acetamide

Cat. No.: B3917103
M. Wt: 386.5 g/mol
InChI Key: UDRCTUIWZASBMN-UHFFFAOYSA-N
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Description

N-Cyclopentyl-2-(4-methyl-N-(o-tolyl)phenylsulfonamido)acetamide is a chemical compound with the molecular formula C15H22N2O3S and a molecular weight of 310.41 g/mol . This compound is characterized by its cyclopentyl group attached to an acetamide moiety, which is further substituted with a 4-methyl-N-(o-tolyl)phenylsulfonamido group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of N-Cyclopentyl-2-(4-methyl-N-(o-tolyl)phenylsulfonamido)acetamide involves several steps. One common method includes the reaction of cyclopentylamine with 2-bromoacetamide to form N-cyclopentyl-2-bromoacetamide. This intermediate is then reacted with 4-methyl-N-(o-tolyl)phenylsulfonamide under appropriate conditions to yield the final product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors, precise temperature control, and high-purity reagents to ensure consistent product quality.

Chemical Reactions Analysis

N-Cyclopentyl-2-(4-methyl-N-(o-tolyl)phenylsulfonamido)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamido group can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-Cyclopentyl-2-(4-methyl-N-(o-tolyl)phenylsulfonamido)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-Cyclopentyl-2-(4-methyl-N-(o-tolyl)phenylsulfonamido)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

N-Cyclopentyl-2-(4-methyl-N-(o-tolyl)phenylsulfonamido)acetamide can be compared with other similar compounds, such as:

    N-Cyclopentyl-2-(N-methyl3-chlorobenzenesulfonamido)acetamide: This compound has a similar structure but with a chlorobenzene group instead of the tolyl group.

    N-Cyclopentyl-2-(4-methoxyphenyl)acetamide: This compound has a methoxy group instead of the sulfonamido group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

N-cyclopentyl-2-(2-methyl-N-(4-methylphenyl)sulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-16-11-13-19(14-12-16)27(25,26)23(20-10-6-3-7-17(20)2)15-21(24)22-18-8-4-5-9-18/h3,6-7,10-14,18H,4-5,8-9,15H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDRCTUIWZASBMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2CCCC2)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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